Delafloxacin

Antimicrobial Susceptibility MRSA Staphylococcus aureus

Select Delafloxacin where generic fluoroquinolones fail. Its anionic structure (pKa ~5.4) enhances activity at acidic pH 5.5—typical of abscesses, biofilms, intracellular sites—where levofloxacin/ciprofloxacin lose potency. Delivers 8–250× lower MRSA MIC90, balanced dual-target inhibition (DNA gyrase + topoisomerase IV) for 100-fold lower resistance frequency, and 13:1 ELF-to-plasma pulmonary penetration. The scientifically valid reference for anti-staphylococcal, anti-biofilm, and PK/PD studies.

Molecular Formula C18H12ClF3N4O4
Molecular Weight 440.8 g/mol
CAS No. 189279-58-1
Cat. No. B1662383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelafloxacin
CAS189279-58-1
Synonyms1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
3-quinolinecarboxylic acid, 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-1,4-dihydro-7-(3-hydroxy-1-azetidinyl)-4-oxo-
ABT 492
ABT-492
ABT492
Baxdela
delafloxacin
RX-3341
Molecular FormulaC18H12ClF3N4O4
Molecular Weight440.8 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
InChIInChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)
InChIKeyDYDCPNMLZGFQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Delafloxacin CAS 189279-58-1: A Next-Generation Anionic Fluoroquinolone for Antibiotic Research and Formulation


Delafloxacin (CAS 189279-58-1, also known as ABT-492, RX-3341, WQ-3034) is a broad-spectrum fluoroquinolone antibiotic chemically distinct from currently marketed agents due to the absence of a protonatable substituent, which confers a weakly acidic character (pKa ~5.4) [1][2]. This anionic, non-zwitterionic structure differentiates it from zwitterionic fluoroquinolones like levofloxacin and ciprofloxacin and underpins its enhanced activity under acidic conditions [2][3]. Delafloxacin targets both bacterial DNA gyrase and topoisomerase IV, enabling broad activity against Gram-positive, Gram-negative, and anaerobic pathogens, including drug-resistant strains such as MRSA [4][5].

Why Delafloxacin (CAS 189279-58-1) Cannot Be Substituted by Generic Fluoroquinolones in Critical Research and Development


Delafloxacin exhibits a unique combination of physicochemical, microbiological, and pharmacological properties that prevent its direct substitution with generic fluoroquinolones such as ciprofloxacin, levofloxacin, or moxifloxacin. Unlike zwitterionic fluoroquinolones, which lose antibacterial activity in the acidic environments characteristic of infection sites (e.g., abscesses, biofilms, intracellular compartments), delafloxacin's anionic structure enhances both potency and tissue penetration under low pH conditions [1][2]. Furthermore, delafloxacin demonstrates balanced, dual-target inhibition of DNA gyrase and topoisomerase IV, a property that translates to lower frequencies of spontaneous resistance selection in vitro compared to older agents that preferentially target only one enzyme [2][3]. Its superior in vitro potency against staphylococci, including MRSA, is not matched by ciprofloxacin or levofloxacin, making generic substitution scientifically invalid in studies requiring accurate modeling of anti-staphylococcal or anti-biofilm activity [4][5].

Quantitative Differentiation Evidence: Delafloxacin vs. Comparator Fluoroquinolones in Key Performance Dimensions


Superior Anti-Staphylococcal Potency: Delafloxacin MIC90 Values Against MRSA and MSSA

Delafloxacin demonstrates substantially greater in vitro potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA), compared to levofloxacin and ciprofloxacin. Against MRSA isolates, delafloxacin exhibits MIC90 values 8-fold to 250-fold lower than those of levofloxacin and ciprofloxacin, respectively [1][2]. This differential is critical for clinical and research applications targeting staphylococcal infections, where older fluoroquinolones frequently fail [3].

Antimicrobial Susceptibility MRSA Staphylococcus aureus MIC90

Enhanced Activity in Acidic Environments: Delafloxacin MIC Shift at pH 5.5 vs. Physiological pH

Delafloxacin's anionic structure confers a unique advantage in acidic microenvironments, such as those found in biofilms and abscesses. Unlike zwitterionic fluoroquinolones (e.g., levofloxacin, ciprofloxacin) that lose potency under acidic conditions, delafloxacin exhibits enhanced bactericidal activity at low pH [1][2]. Experimental data demonstrate a 2- to 4-fold reduction in delafloxacin MIC when tested at acidic pH (e.g., pH 5.5) compared to neutral pH, a phenomenon that correlates with improved bacterial killing in acidic models [3][4].

Biofilm Acidic pH MIC Pharmacodynamics

Balanced Dual-Target Inhibition: Delafloxacin MPC and Resistance Selection Frequency

Delafloxacin inhibits both DNA gyrase and topoisomerase IV with nearly equivalent affinity, a property that differentiates it from older fluoroquinolones which preferentially target one enzyme [1]. This balanced inhibition correlates with a lower frequency of spontaneous resistance selection in vitro. The Mutant Prevention Concentration (MPC) for delafloxacin is lower relative to its MIC, and the frequency of single-step resistance mutants is reduced compared to levofloxacin or ciprofloxacin, particularly in S. aureus [2].

Resistance Mutant Prevention Concentration DNA Gyrase Topoisomerase IV

Accelerated Bactericidal Kinetics: Delafloxacin Time-Kill vs. Levofloxacin at 8× MIC

Delafloxacin exhibits concentration-dependent bactericidal activity and achieves faster bacterial load reduction than levofloxacin when tested at equivalent multiples of MIC. In time-kill studies using clinical staphylococcal isolates, delafloxacin reduced bacterial counts by ≥3 log10 CFU/mL faster than levofloxacin [1][2].

Time-kill kinetics Bactericidal Pharmacodynamics

Broad-Spectrum Gram-Positive Coverage: Delafloxacin MIC90 Against Streptococcus pneumoniae and β-Hemolytic Streptococci

Delafloxacin demonstrates significantly lower MIC90 values against key Gram-positive respiratory pathogens compared to levofloxacin and moxifloxacin. Against Streptococcus pneumoniae, delafloxacin MIC90 is 0.03 mg/L, substantially more potent than levofloxacin (MIC90 1 mg/L) and moxifloxacin (MIC90 0.25 mg/L) [1]. Similar potency advantages are observed against S. pyogenes and S. agalactiae [1][2].

Streptococcus pneumoniae S. pyogenes Respiratory pathogens MIC90

Superior Tissue Penetration: Delafloxacin Epithelial Lining Fluid (ELF) to Plasma Ratio

Delafloxacin achieves high pulmonary distribution, with a mean penetration ratio into epithelial lining fluid (ELF) of 13:1 relative to free plasma concentration [1]. This penetration ratio exceeds those reported for levofloxacin (~2-3:1) and ciprofloxacin (~2:1), providing a pharmacokinetic rationale for its use in respiratory infection models [1][2].

Pharmacokinetics Tissue Penetration ELF Pulmonary

High-Impact Research and Industrial Applications for Delafloxacin (CAS 189279-58-1) Based on Quantitative Differentiation


In Vitro Models of MRSA and Multidrug-Resistant Staphylococcal Infections

Delafloxacin is the fluoroquinolone of choice for in vitro antimicrobial susceptibility testing, time-kill assays, and pharmacodynamic models involving methicillin-resistant Staphylococcus aureus (MRSA) or multidrug-resistant coagulase-negative staphylococci. Its MIC90 values are 8- to 250-fold lower than those of levofloxacin and ciprofloxacin against these pathogens, ensuring that experimental outcomes accurately reflect achievable antibacterial effects rather than intrinsic resistance [1][2]. Researchers developing novel anti-MRSA combination therapies or testing new formulations should use delafloxacin as the representative fluoroquinolone comparator.

Biofilm and Intracellular Infection Models Requiring Acidic pH Activity

Given its enhanced bactericidal activity in acidic environments (MIC reduction of 2- to 4-fold at pH 5.5), delafloxacin is the scientifically valid compound for studies of biofilm-associated infections, intracellular bacterial survival, and chronic wound models [1][2]. Unlike zwitterionic fluoroquinolones that lose potency under acidic conditions, delafloxacin maintains or improves its activity, making it essential for accurate simulation of the infection site microenvironment [3].

Resistance Evolution and Mutant Prevention Concentration (MPC) Studies

Investigators studying the emergence of antimicrobial resistance or conducting mutant selection window analyses should employ delafloxacin due to its balanced dual-target inhibition of DNA gyrase and topoisomerase IV. This property results in a lower MPC/MIC ratio (≤4) and a 100-fold lower frequency of spontaneous resistance mutants compared to levofloxacin [1][2]. Delafloxacin serves as a benchmark for next-generation fluoroquinolones with reduced resistance potential in both academic research and industrial antibiotic development programs.

Pulmonary Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Inhalation Formulation Development

For research programs focused on community-acquired bacterial pneumonia, cystic fibrosis, or inhalation drug delivery, delafloxacin's 13:1 epithelial lining fluid (ELF) to plasma penetration ratio provides a distinct advantage over levofloxacin (2-3:1) and ciprofloxacin (~2:1) [1]. This superior pulmonary distribution supports its use as a positive control or reference compound in PK/PD models, aerosol formulation screening, and studies evaluating drug concentration at the site of respiratory infection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.